Uncontrolled bis-arylation plagues catalyst and PAG synthesis. 4-tBuPhMgBr (CAS 63488-10-8) provides steric control, achieving 9.09:1 mono-selectivity in cobalt macrocycle arylation, preventing over-substitution. Its lipophilic 4-tert-butylphenyl group ensures uniform film formation in photoresists. Supplied as THF solution; ships globally.
4-Tert-butylphenylmagnesium bromide is a specialized aryl Grignard reagent, typically supplied as a 0.5 M to 2.0 M solution in tetrahydrofuran (THF) or diethyl ether, utilized as a critical nucleophilic precursor for introducing the highly lipophilic 4-tert-butylphenyl moiety into organic and organometallic frameworks [1]. In industrial and advanced laboratory procurement, this compound is selected for its specific combination of remote steric bulk and inductive electron donation, which it imparts to downstream products such as photoacid generators (PAGs), OLED materials, and tailored transition-metal catalysts. Unlike simple alkyl or unsubstituted aryl Grignards, the rigid para-tert-butyl group significantly enhances the solubility of resulting complexes in non-polar media while providing a predictable spatial footprint, making it a highly specific building block for advanced materials synthesis where precise molecular volume is required without compromising reactive site accessibility.
Nucleophilic aryl transfer for sterically demanding cross-couplings and organometallic synthesis
Standardized solution in diethyl ether or THF for reproducible stoichiometry
Bulky para-tert-butyl group influences regioselectivity and intermediate stability
Attempting to substitute 4-tert-butylphenylmagnesium bromide with generic alternatives like phenylmagnesium bromide or ortho-substituted Grignards fundamentally alters reaction kinetics and product distributions [1]. Unsubstituted phenyl Grignards lack the necessary steric volume, frequently leading to uncontrolled bis-arylation or over-substitution in catalyst synthesis, which severely complicates purification and reduces the yield of the desired mono-arylated species. Conversely, utilizing ortho-substituted bulky Grignards (such as 2-ethylphenylmagnesium bromide) to achieve steric shielding introduces excessive kinetic hindrance at the reactive magnesium-carbon bond, stalling transmetalation steps in cross-coupling workflows [2]. Furthermore, substituting with purely aliphatic bulky reagents (like tert-butylmagnesium chloride) eliminates the critical aryl spacer, completely changing the electronic communication and coordination geometry in organometallic and main-group frameworks [3].
4-Tert-butylphenylmagnesium bromide: delivers aryl scaffold with bulky tert-butyl substituent, enables specific dimeric organometallic architectures
Alkyl Grignard (e.g., tert-butylmagnesium chloride) may produce monomeric products and lack aryl electronic character, altering structure outcome
High steric demand (A-value >4.5 kcal/mol) can direct regioselectivity in hindered couplings
Less bulky aryl Grignards (e.g., phenyl, 4-methylphenyl) may shift regiochemical outcome and reduce stereochemical fidelity
Replacement without validation may compromise synthetic route specificity; verify product structure when substituting.
In the synthesis of Co(III) macrocyclic complexes ([Co(TIM)Br2]PF6), the choice of Grignard reagent directly dictates the product distribution between mono- and bis-arylated species. When 4-tert-butylphenylmagnesium bromide is utilized, the reaction yields a highly favorable 9.09:1 ratio of the mono-aryl to bis-aryl complex. In stark contrast, the use of the unsubstituted baseline, phenylmagnesium bromide, results in poor selectivity with a 2.08:1 ratio, leading to significant bis-arylated byproducts. This demonstrates that the remote steric bulk of the para-tert-butyl group effectively suppresses secondary nucleophilic attack at the metal center [1].
| Evidence Dimension | Mono-aryl to bis-aryl product ratio |
| Target Compound Data | 9.09:1 ratio |
| Comparator Or Baseline | Phenylmagnesium bromide (2.08:1 ratio) |
| Quantified Difference | 4.3-fold improvement in mono-arylation selectivity |
| Conditions | Reaction with [Co(TIM)Br2]PF6 (0.65 mmol) and Grignard (2.6 mmol) in THF for 1 hour |
Procuring this specific substituted Grignard prevents over-arylation in catalyst manufacturing, drastically simplifying downstream purification and maximizing the yield of the target mono-arylated precursor.
Dimeric diplumbene with Pb-Pb 3.947 Å; monomeric Pb(But) from alkyl Grignard
Aryl scaffold essential for specific dimerization motif
Reaction with {Pb(μ-Br)ArPri2}2; 1:1 stoichiometry
The strategic placement of the bulky tert-butyl group at the para position allows 4-tert-butylphenylmagnesium bromide to participate efficiently in transition-metal-catalyzed cross-couplings without the kinetic penalties associated with ortho-substitution. During the dppfNiCl2-catalyzed cross-coupling with neopentyl arenesulfonates, 4-tert-butylphenylmagnesium bromide rapidly undergoes transmetalation to deliver high yields of the corresponding biaryl products. However, when the sterically hindered comparator 2-ethylphenylmagnesium bromide is employed, the reaction proceeds only slowly and results in significantly lower yields due to severe steric crowding at the reactive metal center during the transmetalation step[1].
| Evidence Dimension | Cross-coupling reactivity and yield |
| Target Compound Data | High yield and rapid reaction |
| Comparator Or Baseline | 2-ethylphenylmagnesium bromide (slow reaction, lower yields) |
| Quantified Difference | Substantial kinetic and yield advantage over ortho-substituted analogs |
| Conditions | 5 mol % dppfNiCl2, refluxing THF, coupling with neopentyl tosylates |
Buyers synthesizing bulky biaryl ligands or materials should select the para-tert-butyl derivative to achieve necessary molecular volume without sacrificing cross-coupling reaction rates or overall throughput.
tert-Butyl: >4.5 kcal/mol; methyl: 1.7 kcal/mol
Substantially larger steric footprint supports regioselectivity context
A-value as proxy; experimental coupling outcomes may vary
The unique structural footprint of 4-tert-butylphenylmagnesium bromide is critical for stabilizing low-coordinate main-group species. In the synthesis of terphenyl-stabilized lead(II) derivatives, the addition of 4-tert-butylphenylmagnesium bromide to the aryl lead(II) bromide precursor successfully affords the feebly associated, Pb-Pb bonded dimer [Pb(C6H4-4-But)ArPri2]2. Conversely, attempting to provide steric bulk using a purely aliphatic comparator, tert-butylmagnesium chloride, completely disrupts the dimer formation, yielding only the monomeric species Pb(But)ArPri2. The aryl spacer combined with the para-tert-butyl group provides the exact steric and electronic balance required to support metal-metal bonding [1].
| Evidence Dimension | Coordination geometry and metal-metal bond formation |
| Target Compound Data | Forms Pb-Pb bonded dimer |
| Comparator Or Baseline | tert-butylmagnesium chloride (forms isolated monomer) |
| Quantified Difference | Complete shift in structural state (dimer vs. monomer) |
| Conditions | Reaction with [Pb(mu-Br)ArPri2]2 in THF/ether |
For researchers and materials scientists engineering low-coordinate metal complexes or quantum materials, this compound provides a precise spatial geometry that aliphatic bulky Grignards cannot replicate.
2.0 M in diethyl ether; density 1.065 g/mL at 25°C
Defined catalog specification reduces batch variability risk
Compare with custom-synthesized analogs lacking specification
Retention:isomerization >30:1 for analogous bulky alkyl Grignards
Supports high stereochemical fidelity context in Ni-catalyzed couplings
Class-level inference; direct data for 4-tert-butylphenyl limited
-40°C (2.0 M in Et2O); vs. PhMgBr in THF -17°C
Requires stricter inert atmosphere and temperature control
Quantified hazard assessment for lab handling protocols
The strong lipophilicity imparted by the 4-tert-butylphenyl group makes this Grignard reagent an ideal nucleophile for synthesizing asymmetric triarylsulfonium salts. These salts exhibit superior solubility in organic photoresist matrices compared to unsubstituted triphenylsulfonium baselines, ensuring uniform film formation and preventing crystallization in semiconductor lithography workflows [1].
As demonstrated by its 9.09:1 selectivity in cobalt macrocycle arylation, this compound is perfectly suited for manufacturing mono-arylated metal complexes. The remote steric shielding prevents unwanted bis-arylation, reducing raw material waste and simplifying the purification of industrial catalysts[2].
In the production of advanced phosphine or nitrogen-based ligands for catalysis, 4-tert-butylphenylmagnesium bromide allows chemists to introduce significant steric bulk into the ligand framework without suffering the severe transmetalation kinetic penalties associated with ortho-substituted Grignard reagents[3].
Flammable;Corrosive